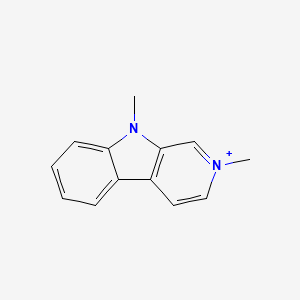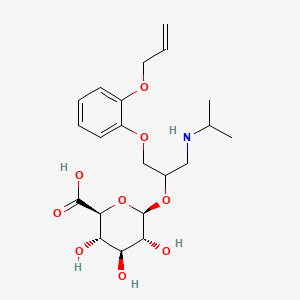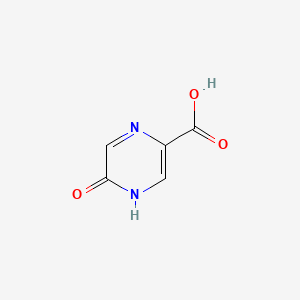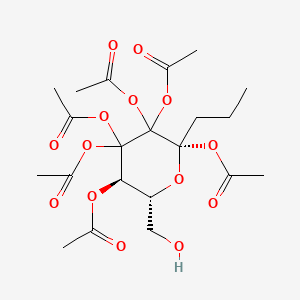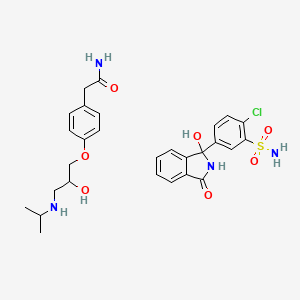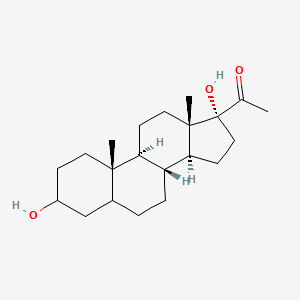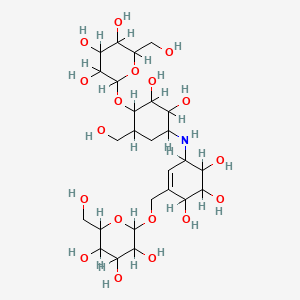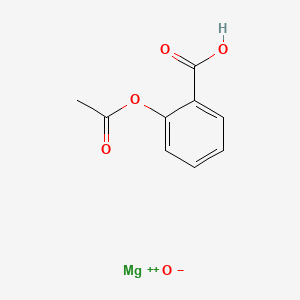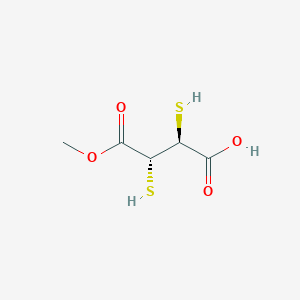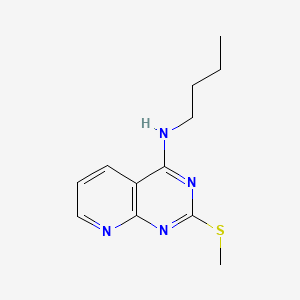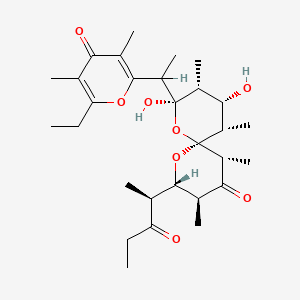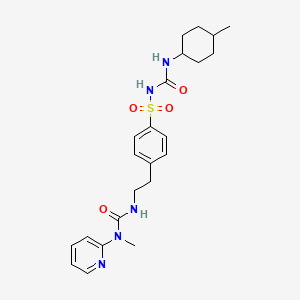
Glisamuride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glisamuride is a second-generation sulfonylurea with antihyperglycemic activity. Like other larger sulfonylurea compounds, glisamuride appears to exert greater binding affinity for peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity among most of the first and second-generation agents.
Applications De Recherche Scientifique
GLIS Proteins in Stem Cell Research
GLIS1 in Pluripotency Induction : GLIS1 is noted for its role in multi-level epigenetic and metabolic remodeling in stem cells, facilitating the induction of pluripotency. It aids in reprogramming senescent cells and improving genome stability, particularly during early phases of reprogramming (Li et al., 2020).
GLIS1-3 in Stem and Progenitor Cell Differentiation : The GLI-similar (GLIS) transcription factors, including GLIS1, GLIS2, and GLIS3, are implicated in reprogramming and differentiation of various stem and progenitor cell populations. GLIS1, in particular, significantly enhances the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells (Scoville et al., 2017).
GLIS Proteins in Cellular Reprogramming : The family of GLIS proteins, specifically hGlis1-3, has shown differential involvement in the cellular reprogramming of human somatic cells. This highlights their potential in developing new reprogramming strategies using Glis family proteins (Lee et al., 2017).
GLIS1 in Direct Reprogramming of Somatic Cells : GLIS1, when expressed with other transcription factors, enhances the generation of iPSCs from both mouse and human fibroblasts. This demonstrates its effective role in direct reprogramming of somatic cells during iPSC generation (Maekawa et al., 2011).
Propriétés
Numéro CAS |
52430-65-6 |
|---|---|
Nom du produit |
Glisamuride |
Formule moléculaire |
C23H31N5O4S |
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
1-methyl-3-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-1-pyridin-2-ylurea |
InChI |
InChI=1S/C23H31N5O4S/c1-17-6-10-19(11-7-17)26-22(29)27-33(31,32)20-12-8-18(9-13-20)14-16-25-23(30)28(2)21-5-3-4-15-24-21/h3-5,8-9,12-13,15,17,19H,6-7,10-11,14,16H2,1-2H3,(H,25,30)(H2,26,27,29) |
Clé InChI |
UIXYQZIHFQKFOZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |
SMILES canonique |
CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |
Autres numéros CAS |
74680-07-2 |
Synonymes |
HB 180 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



